![molecular formula C21H18N6O2 B2510916 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0](/img/structure/B2510916.png)
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group, a methoxyphenol group, and a dimethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl core, followed by the introduction of the methoxyphenol and dimethylphenyl groups .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and IR spectroscopy . The presence of various functional groups would result in characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxyphenol group could undergo reactions typical of phenols, while the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties would be influenced by the structure of the compound and its functional groups .科学的研究の応用
Synthesis and Chemical Reactions
Research in this area primarily involves the synthesis of complex heterocyclic compounds that share structural similarities with the specified compound. These studies aim to develop new synthetic pathways and explore the reactivity of such compounds with various reagents. For example, Farghaly (2008) described the synthesis of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives and their reactions with different reagents to produce a range of substituted pyridine, pyrazole, and isoxazole compounds, highlighting the versatile chemistry of this compound class (Farghaly, 2008).
Biological Activities
Several studies have focused on evaluating the antimicrobial and anticancer properties of compounds structurally related to the one mentioned. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including pyrazole and pyridine derivatives, assessing their antimicrobial effectiveness. Their findings revealed that some compounds exhibited significant activity against fungal species, comparable to standard drugs like Amphotericin B (Mabkhot et al., 2016).
Similarly, Shaaban et al. (2011) developed a facile synthesis method for pyrazolo[1,5-a]pyrimidines and evaluated them as Aurora-A kinase inhibitors, with some derivatives showing potent cytotoxic activity against colon tumor cell lines. This study underscores the potential therapeutic applications of these compounds in cancer treatment (Shaaban et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

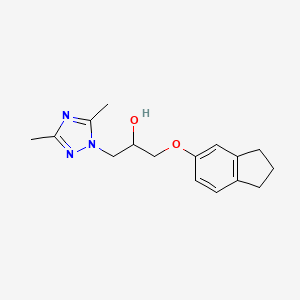
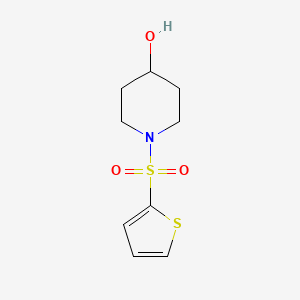
![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)
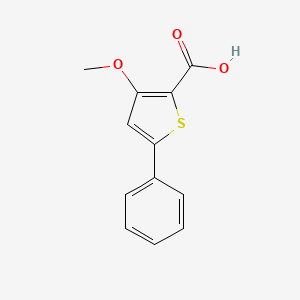
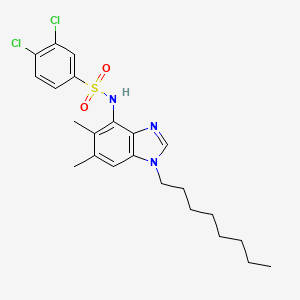
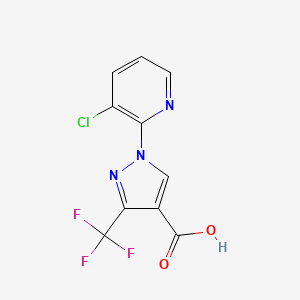
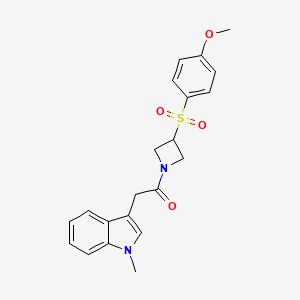
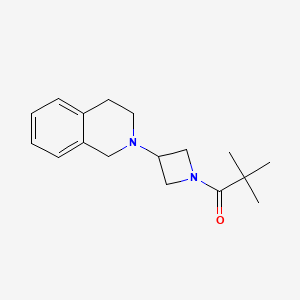
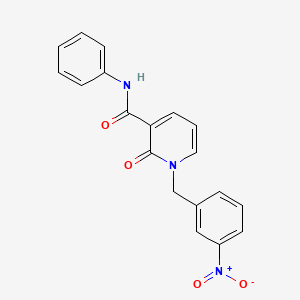
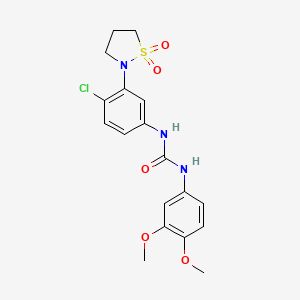
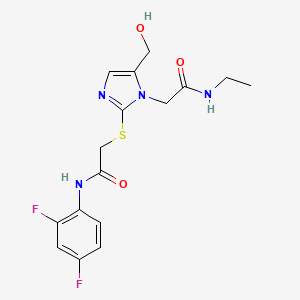
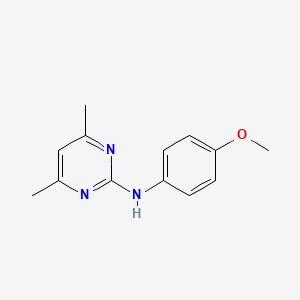
![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)
![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)